molecular formula C25H24F3N3O6S2 B15024155 Diethyl 5-[({[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[({[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B15024155
M. Wt: 583.6 g/mol
InChI Key: UYOIPFNZHWHDRH-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-(2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-(2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, starting from the preparation of the thiophene ring and subsequent functionalization. The key steps include:

    Formation of the thiophene ring: This can be achieved through the reaction of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl and trifluoromethylpyrimidinyl groups: These groups are introduced through nucleophilic substitution reactions.

    Formation of the acetamido linkage: This involves the reaction of an amine with an acyl chloride or anhydride.

    Final esterification: The carboxylate groups are esterified using alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-(2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

2,4-DIETHYL 5-(2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diethyl-5-methoxyphenol
  • 5-(4-(二对甲苯基氨基)苯基)噻吩-2-甲醛

Uniqueness

2,4-DIETHYL 5-(2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24F3N3O6S2

Molecular Weight

583.6 g/mol

IUPAC Name

diethyl 5-[[2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C25H24F3N3O6S2/c1-5-36-22(33)19-13(3)20(23(34)37-6-2)39-21(19)31-18(32)12-38-24-29-16(11-17(30-24)25(26,27)28)14-7-9-15(35-4)10-8-14/h7-11H,5-6,12H2,1-4H3,(H,31,32)

InChI Key

UYOIPFNZHWHDRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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